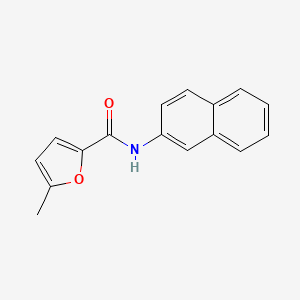
5-methyl-N-naphthalen-2-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-naphthalen-2-ylfuran-2-carboxamide is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-N-2-naphthyl-2-furamide is 251.094628657 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-methyl-N-naphthalen-2-ylfuran-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H13NO2
- Molecular Weight: 251.28 g/mol
The compound features a furan ring linked to a naphthyl group, which is known to influence its biological interactions and activity.
Biological Activity Overview
This compound is primarily studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections detail specific biological activities supported by research findings.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. A notable case study involved the evaluation of related furan derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 12.5 | |
| Compound B | A549 (lung cancer) | 8.3 | |
| This compound | MCF7 (breast cancer) | TBD | In progress |
These findings suggest that modifications in the structure of furan derivatives can significantly enhance their anticancer potency.
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed. Preliminary tests indicate that this compound exhibits notable activity against various bacterial strains. Table 2 summarizes the antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
These results underscore the potential of this compound as a lead in developing new antimicrobial agents.
The mechanism underlying the biological activity of this compound remains an area of active research. Initial hypotheses suggest that it may interact with specific cellular pathways, such as apoptosis induction in cancer cells or disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
-
Case Study on Anticancer Activity:
A recent study evaluated the effects of furan derivatives on apoptosis in breast cancer cells (MCF7). The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability in a dose-dependent manner.- Findings:
- Increased expression of p53 and Bax.
- Decreased expression of Bcl-2.
- Induction of caspase activation.
- Findings:
-
Antimicrobial Efficacy Study:
Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an effective antimicrobial agent.
Properties
IUPAC Name |
5-methyl-N-naphthalen-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-9-15(19-11)16(18)17-14-8-7-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVULYUUOHPSLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














